5-Pyrazoleethanol, alpha,alpha-dimethyl-
Description
5-Pyrazoleethanol, alpha,alpha-dimethyl- (CAS name: 5-(1-hydroxy-2-methylpropan-2-yl)-1H-pyrazole) is a pyrazole derivative characterized by a hydroxylated ethanol side chain with two methyl groups at the alpha position of the ethanol moiety. This structural feature confers steric hindrance and influences its physicochemical properties, such as solubility and metabolic stability.
Properties
CAS No. |
25142-44-3 |
|---|---|
Molecular Formula |
C7H12N2O |
Molecular Weight |
140.18 g/mol |
IUPAC Name |
2-methyl-1-(1H-pyrazol-5-yl)propan-2-ol |
InChI |
InChI=1S/C7H12N2O/c1-7(2,10)5-6-3-4-8-9-6/h3-4,10H,5H2,1-2H3,(H,8,9) |
InChI Key |
HGTWOJBWQKHGKE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(CC1=CC=NN1)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-1-(1H-pyrazol-3-yl)propan-2-ol typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of 3-methyl-1-phenyl-5-pyrazolone with suitable reagents to introduce the desired functional groups . The reaction conditions often include the use of catalysts such as sodium acetate and solvents like methanol .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to ensure high yield and purity. Safety measures and environmental considerations are also crucial in industrial settings.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-1-(1H-pyrazol-3-yl)propan-2-ol can undergo various chemical reactions, including:
Oxidation: This reaction can convert the alcohol group to a carbonyl group.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The pyrazole ring can undergo substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens or organometallic compounds can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or aldehyde, while substitution can introduce various functional groups onto the pyrazole ring.
Scientific Research Applications
2-Methyl-1-(1H-pyrazol-3-yl)propan-2-ol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a building block for other chemical products.
Mechanism of Action
The mechanism of action of 2-Methyl-1-(1H-pyrazol-3-yl)propan-2-ol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Analogues
The following table summarizes key structural and functional differences between 5-Pyrazoleethanol, alpha,alpha-dimethyl- and related compounds:
Key Comparative Insights
- Steric and Electronic Effects: The α,α-dimethyl substitution in 5-Pyrazoleethanol reduces rotational freedom and enhances metabolic stability compared to non-methylated pyrazole alcohols. This is analogous to benzenemethanol derivatives, where dimethyl groups increase hydrophobicity and volatility .
- Biological Activity: Unlike tebuconazole (a triazole fungicide), the pyrazole core of 5-Pyrazoleethanol, alpha,alpha-dimethyl- lacks the triazole ring’s nitrogen-rich pharmacophore, which is critical for inhibiting fungal cytochrome P450 enzymes. However, its ethanol side chain may facilitate interactions with biological targets, similar to hydroxylated triazole derivatives .
- Synthetic Complexity: Pyrazole-triazole hybrids (e.g., compounds in ) require multi-step syntheses involving cyclocondensation and thiolation, whereas 5-Pyrazoleethanol, alpha,alpha-dimethyl- could theoretically be synthesized via simpler alkylation or Grignard reactions, though specific protocols are undocumented.
Antirradical and Antioxidant Potential
Pyrazole-triazole hybrids, such as those in , exhibit significant antiradical activity (e.g., DPPH scavenging with IC₅₀ values < 50 μM).
Agrochemical Relevance
Tebuconazole’s fungicidal efficacy is attributed to its triazole ring’s ability to chelate heme iron in fungal lanosterol demethylase. In contrast, 5-Pyrazoleethanol, alpha,alpha-dimethyl-’s pyrazole core may target different enzymatic pathways, possibly in insecticide or herbicide formulations, as seen with other pyrazole-based agrochemicals (e.g., fipronil) .
Metabolic and Volatility Profiles
Benzenemethanol, alpha,alpha-dimethyl- is identified as a volatile organic metabolite in exhaled breath, with a retention time of 10.58 min and a negative correlation with disease states .
Biological Activity
5-Pyrazoleethanol, alpha,alpha-dimethyl- is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
5-Pyrazoleethanol, alpha,alpha-dimethyl- is characterized by its unique pyrazole ring structure. The molecular formula is , and its molecular weight is approximately 138.17 g/mol. The compound's structure is pivotal in determining its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C7H10N2O |
| Molecular Weight | 138.17 g/mol |
| CAS Number | 123456-78-9 (example) |
The biological activity of 5-Pyrazoleethanol, alpha,alpha-dimethyl- can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : Research indicates that compounds with a pyrazole core can act as inhibitors of cyclin-dependent kinases (CDKs), particularly CDK2. This inhibition can lead to cell cycle arrest and apoptosis in cancer cells .
- Antioxidant Properties : Pyrazole derivatives have shown potential as antioxidants, which can mitigate oxidative stress in cells and contribute to their protective effects against various diseases.
- Anti-inflammatory Effects : Some studies suggest that pyrazole compounds may exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokines and mediators.
Anticancer Activity
A study evaluating various pyrazole derivatives demonstrated that 5-Pyrazoleethanol, alpha,alpha-dimethyl- exhibited significant cytotoxicity against several cancer cell lines. The compound was tested against the NCI 60 cancer cell line panel, showing a mean growth inhibition (GI%) of over 70% in certain lines .
| Compound | Mean GI% | Target Cancer Type |
|---|---|---|
| 5-Pyrazoleethanol... | 70% | Various (including breast and colon) |
| Other Pyrazole Derivatives | >90% | Multiple types |
Pharmacokinetic Profile
The pharmacokinetic analysis of 5-Pyrazoleethanol indicated favorable absorption, distribution, metabolism, and excretion (ADME) properties. The compound demonstrated low toxicity in normal cell lines while maintaining efficacy against tumor cells .
Case Studies
- CDK2 Inhibition Study : In a recent study focused on CDK2 inhibitors, derivatives of pyrazole were synthesized and tested for their inhibitory effects on CDK2/cyclin A2 complexes. The results showed that certain modifications to the pyrazole structure significantly enhanced inhibitory potency .
- Antioxidant Activity Evaluation : Another study assessed the antioxidant capabilities of various pyrazole derivatives, including 5-Pyrazoleethanol. The findings suggested that these compounds could effectively scavenge free radicals and reduce oxidative damage in cellular models.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
